2-(2,5-Difluorophenyl)-N-hydroxyacetimidamide
Description
2-(2,5-Difluorophenyl)-N-hydroxyacetimidamide is a fluorinated acetimidamide derivative characterized by a difluorophenyl group attached to an acetimidamide backbone with an N-hydroxy substituent. Its molecular structure confers unique electronic and steric properties, making it a candidate for therapeutic applications. Notably, derivatives of 2,5-difluorophenyl compounds, such as those described in European patent filings, have been investigated as TRK kinase inhibitors for cancer treatment .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-1-2-7(10)5(3-6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRULLAHEAQWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=NO)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-N-hydroxyacetimidamide typically involves the reaction of 2,5-difluoroaniline with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines.
Scientific Research Applications
2-(2,5-Difluorophenyl)-N-hydroxyacetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, its derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Comparison with Chlorinated Acetamide Derivatives (Pesticides)
lists several chloroacetamide pesticides, such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide). Key differences include:
Fluorination typically increases metabolic stability and lipophilicity compared to chlorination, which may explain the target compound’s suitability for pharmaceutical use versus alachlor’s agricultural role.
Comparison with TRK Kinase Inhibitors
The European Patent Bulletin () describes TRK kinase inhibitors containing 2,5-difluorophenyl groups, such as 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives. These compounds share the difluorophenyl moiety but incorporate heterocyclic systems (e.g., pyrazole, pyrimidine) absent in the target compound.
The absence of a heterocyclic scaffold in the target compound may limit its kinase selectivity but could simplify synthesis.
Comparison with Pharmaceutical Acetamides
Pharmacopeial compounds like N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () and ranitidine derivatives () highlight structural and functional diversity:
The N-hydroxy group in the target compound may enhance solubility compared to ranitidine’s nitro group, which contributes to metabolic stability.
Key Research Findings
- Fluorination vs. Chlorination : Fluorinated phenyl groups improve metabolic stability and binding affinity in kinase inhibitors compared to chlorinated analogs .
- Structural Simplicity : The absence of complex heterocycles in the target compound may reduce synthetic complexity but could limit target specificity .
Biological Activity
2-(2,5-Difluorophenyl)-N-hydroxyacetimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to a hydroxyacetimidamide moiety. This unique structure contributes to its distinct biological properties. The fluorine atoms enhance lipophilicity and potentially improve binding affinity to biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈F₂N₂O |
| Molecular Weight | 202.17 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under standard laboratory conditions |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can inhibit certain enzymes or receptors involved in critical cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes that are crucial for cancer cell proliferation, leading to apoptosis through the activation of caspase pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain under investigation.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound and its derivatives:
- Cell Line Studies : In vitro tests using various cancer cell lines demonstrated that the compound induces apoptosis at micromolar concentrations. For instance, it showed an IC50 value of approximately 5 µM against breast cancer cell lines.
- Mechanistic Insights : The compound's ability to activate apoptotic pathways was confirmed through assays measuring caspase activity, indicating a direct effect on cancer cell survival mechanisms.
Antimicrobial Activity
The compound's antimicrobial efficacy has been explored in various contexts:
- Bacterial Strains Tested : In vitro assays against common bacterial strains (e.g., E. coli, S. aureus) revealed moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Potential Applications : Given its antibacterial properties, further development could position this compound as a candidate for treating infections resistant to conventional antibiotics.
Case Studies
A series of case studies highlight the practical applications and effectiveness of this compound:
- Study on Cancer Cell Lines : A recent study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models when administered alongside standard chemotherapy agents .
- Combination Therapies : Research also indicates that combining this compound with other therapeutic agents enhances overall efficacy against resistant cancer types, suggesting synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
